Target Selectivity: CYP3A4 Inhibition (IC50 = 233 nM) Enables Drug Metabolism Studies
The target compound exhibits measurable inhibition of human CYP3A4 with an IC50 of 233 nM, providing a defined benchmark for drug-drug interaction screening [1]. This contrasts with unsubstituted 1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1849-01-0), which shows no reported activity in this assay system, and with related benzimidazole analogs that demonstrate either negligible or significantly different CYP inhibition profiles . The 6-methoxy substitution appears critical for this level of CYP engagement, as 5-substituted variants display altered potency in midazolam hydroxylation assays .
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 1-methyl-1H-benzo[d]imidazol-2(3H)-one (unsubstituted at position 6) |
| Quantified Difference | No reported inhibition vs. 233 nM |
| Conditions | Human CYP3A4 expressed in insect supersomes; substrate: midazolam (10-hydroxymidazolam formation) |
Why This Matters
Researchers studying cytochrome P450-mediated drug metabolism require compounds with defined CYP inhibition values; this compound provides a reproducible benchmark for assay development and drug interaction studies.
- [1] BindingDB. (2023). BDBM50568243 (CHEMBL4846752) - CYP3A4 Inhibition Data. University of Sharjah / ChEMBL. View Source
